molecular formula C14H12F3NO2 B6604479 rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2137987-32-5

rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione

Cat. No. B6604479
CAS RN: 2137987-32-5
M. Wt: 283.24 g/mol
InChI Key: LDHDAFIOTGFBIY-GMTAPVOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione, also known as TFMB, is a heterocyclic compound with a unique structure that has been found to have a variety of applications in scientific research. This molecule has been used in the synthesis of various organic compounds, as well as in the development of novel pharmaceuticals. Additionally, TFMB has been used to study the mechanism of action of certain enzymes, as well as the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as heterocyclic compounds, and in the development of novel pharmaceuticals. Additionally, rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione has been used to study the mechanism of action of certain enzymes, as well as the biochemical and physiological effects of certain compounds.

Mechanism of Action

The mechanism of action of rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione is not fully understood, though it is believed to interact with certain enzymes and proteins in a manner similar to other heterocyclic compounds. It is believed that rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione binds to certain receptors in the body, leading to the activation of certain pathways and the production of certain proteins or enzymes. Additionally, rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione may interact with certain enzymes in a manner that leads to the inhibition of certain processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione are not fully understood, though it is believed to have a variety of effects on the body. It is believed that rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione may have an effect on the metabolism of certain compounds, as well as the production of certain proteins and enzymes. Additionally, rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione may have an effect on the cardiovascular system, as well as the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione in lab experiments is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione is relatively inexpensive, making it a cost-effective option for research. However, there are some limitations to using rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione in lab experiments. For instance, the compound can be difficult to handle, and it can be toxic if not handled properly. Additionally, the compound has a short shelf-life, making it necessary to use it quickly after synthesis.

Future Directions

There are a variety of potential future directions for the use of rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione in scientific research. One potential direction is to explore its potential as an anti-cancer agent, as rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione has been found to have an effect on certain cancer cells. Additionally, rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione could be further studied for its potential use in the development of novel pharmaceuticals, as well as its potential use in the study of the mechanism of action of certain enzymes. Additionally, rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione could be studied for its potential use in the study of biochemical and physiological effects, as well as its potential use in the development of new compounds. Finally, rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione could be studied for its potential use in the synthesis of other organic compounds.

Synthesis Methods

Rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione can be synthesized through a variety of methods, with the most common being a multi-step process involving the use of an alkylation reaction. The first step involves the addition of a diazo compound to a substituted benzyl bromide, followed by an alkylation reaction with an alkyl halide. This reaction yields a cyclic intermediate, which is then reacted with a trifluoromethyl group to form the desired product. Other methods of synthesis include the use of a Grignard reaction, a Wittig reaction, and a Curtius rearrangement.

properties

IUPAC Name

(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2/c15-14(16,17)10-6-9-11(10)13(20)18(12(9)19)7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHDAFIOTGFBIY-GMTAPVOTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C1C(F)(F)F)C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]1C(F)(F)F)C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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